![molecular formula C17H13Cl2N3O3S B2555115 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392243-95-7](/img/structure/B2555115.png)
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for similar compounds .Scientific Research Applications
Synthesis and Characterization
Research has extensively covered the synthesis and characterization of thiadiazole derivatives, highlighting the structural diversity and adaptability of these compounds in various chemical contexts. For instance, the synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives demonstrated a convenient and fast method, confirming the versatility of thiadiazole compounds in chemical synthesis (Yu et al., 2014). Similarly, studies on the molecular structure of thiadiazole derivatives, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, have utilized various spectroscopic techniques and single-crystal X-ray diffraction for detailed structural analysis, offering insights into their potential applications in materials science and drug design (Kerru et al., 2019).
Antimicrobial and Antiviral Activities
Several studies have focused on the antimicrobial and antiviral properties of thiadiazole derivatives. For example, the synthesis and antiviral activity evaluation of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides against tobacco mosaic virus highlighted the potential of these compounds as bioactive agents (Chen et al., 2010). Additionally, thiadiazole derivatives have shown promising results in antimicrobial screening, suggesting their utility in combating bacterial and fungal infections (Desai et al., 2013).
Mechanism of Action
properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S/c1-24-13-6-3-9(7-14(13)25-2)15(23)20-17-22-21-16(26-17)11-5-4-10(18)8-12(11)19/h3-8H,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYWLTNHFSLQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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